molecular formula C7H12ClN3S B6182205 1-(4-cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride CAS No. 2613385-94-5

1-(4-cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride

Cat. No.: B6182205
CAS No.: 2613385-94-5
M. Wt: 205.7
InChI Key:
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Description

1-(4-cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H11N3S·HCl and a molecular weight of 205.71 g/mol. This compound is characterized by its cyclopropyl group attached to a thiadiazole ring, which is further substituted with an ethan-1-amine group and a hydrochloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclopropylamine with thiocyanate derivatives under acidic conditions to form the thiadiazole ring.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled environments to maintain the necessary reaction conditions, such as temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions: 1-(4-cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions are carried out using alkyl halides or other suitable electrophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced amines or alcohols.

  • Substitution: Generation of various substituted thiadiazoles or amines.

Scientific Research Applications

1-(4-cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

1-(4-cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride is unique due to its specific structural features, such as the cyclopropyl group and the thiadiazole ring. Similar compounds include:

  • (4-cyclopropyl-1,2,3-thiadiazol-5-yl)methanamine: This compound lacks the ethan-1-amine group present in this compound.

  • 5-Cyclopropyl-1,3,4-thiadiazol-2-amine: This compound has a different substitution pattern on the thiadiazole ring.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

CAS No.

2613385-94-5

Molecular Formula

C7H12ClN3S

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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